Sulfathiazole-d4

LC-MS/MS Matrix Effect Isotope Dilution

Eliminate LC-MS/MS quantification errors with Sulfathiazole-d4. This deuterated internal standard co-elutes with sulfathiazole, perfectly mirroring ion suppression/enhancement from complex matrices (honey, wastewater, plasma)—a necessity for FDA & EU regulatory compliance. Unlike unlabeled analogs, its 4-deuterium mass shift ensures consistent analyte-to-IS response ratios, compensating for extraction losses and instrument drift. Sourced as an ISO 17034-certified reference material with ≥98% purity, it delivers the metrological traceability required for auditable results in food safety, environmental monitoring, and PK/ADME studies.

Molecular Formula C9H9N3O2S2
Molecular Weight 259.3 g/mol
CAS No. 1020719-89-4
Cat. No. B561765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfathiazole-d4
CAS1020719-89-4
Synonyms4-Amino-N-2-thiazolylbenzenesulfonamide-d4;  N1-2-Thiazolylsulfanilamide-d4;  2-(p-Aminobenzenesulfonamido)thiazole-d4;  2-Sulfathiazole-d4;  Azoquimiol-d4;  Azoseptale-d4;  Chemosept-d4;  Ciba 3714-d4;  Cibazol-d4;  Duatok-d4;  Dulana-d4;  Eleudron-d4;  Enterob
Molecular FormulaC9H9N3O2S2
Molecular Weight259.3 g/mol
Structural Identifiers
InChIInChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)/i1D,2D,3D,4D
InChIKeyJNMRHUJNCSQMMB-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfathiazole-d4 (CAS 1020719-89-4): A High-Purity Deuterated Internal Standard for Reliable Sulfonamide Quantification


Sulfathiazole-d4 (CAS 1020719-89-4) is a deuterated isotopologue of the short-acting sulfonamide antibiotic sulfathiazole [1]. With a molecular formula of C₉H₅D₄N₃O₂S₂ and a molecular weight of 259.34 g/mol, the incorporation of four deuterium atoms on the benzene ring provides the requisite mass shift for its primary role as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This isotopically labeled compound is essential for correcting matrix effects and ionization variability, enabling accurate and precise quantification of sulfathiazole residues in complex biological and environmental matrices .

Why Unlabeled Sulfathiazole or Alternative Internal Standards Cannot Substitute for Sulfathiazole-d4


In LC-MS/MS analysis, simply using unlabeled sulfathiazole or a structural analog as an internal standard is insufficient for achieving quantitative accuracy in complex matrices. The analytical response of a target analyte in electrospray ionization (ESI) is highly susceptible to matrix-induced ion suppression or enhancement, which can vary significantly between samples and affect the non-labeled analyte and a non-identical internal standard differently [1]. The use of a stable isotope-labeled internal standard (SIL-IS) like Sulfathiazole-d4 is mandated in many regulatory methods because it co-elutes with the target analyte, thereby experiencing nearly identical matrix effects and ionization fluctuations. This ensures that the analyte-to-IS response ratio remains constant, compensating for variable sample preparation losses and instrumental drift. Failure to use a deuterated analog can lead to systematic quantification errors, resulting in inaccurate data for pharmacokinetic studies, environmental monitoring, or regulatory compliance [2].

Quantitative Differentiation: How Sulfathiazole-d4 Outperforms Unlabeled Analogs for Analytical Reliability


Matrix Effect Compensation: Sulfathiazole-d4 Provides Consistent MS Response, Mitigating Variability Seen with Non-Isotopic Standards

When quantifying sulfathiazole in complex honey matrices, the use of Sulfathiazole-d4 as an internal standard is crucial for mitigating matrix effects. Post-column infusion experiments showed that while the MS/MS response for d4-sulfathiazole was constant across the analytical run, it exhibited a signal intensity roughly twice that observed in pure solvent standards, indicating a consistent matrix-induced signal enhancement [1]. This consistent and predictable behavior across different honey samples is in stark contrast to the variable and often severe ion suppression/enhancement that can be observed when using non-deuterated internal standards or when performing external calibration, which would compromise analytical accuracy [1].

LC-MS/MS Matrix Effect Isotope Dilution Food Safety

Validation of Analytical Precision: Sulfathiazole-d4 Enables Superior Repeatability and Reproducibility in Residue Analysis

The superior performance of Sulfathiazole-d4 as an internal standard is quantitatively demonstrated by the precision metrics achieved in a validated method for sulfonamides in honey. For analytes like sulfathiazole that have their own dedicated deuterated internal standard (d4-sulfathiazole), the method achieved significantly better precision. The repeatability (r) at a low spiking level of 25 µg/kg was between 3.0 and 4.1 µg/kg, and intermediate reproducibility (iR) was between 3.7 and 5.3 µg/kg [1]. In comparison, for other sulfonamides in the same study that relied on a non-analogous internal standard, the r values ranged from 2.7 to 7.3 µg/kg and iR values from 5.5 to 10.7 µg/kg at the same level [1]. This highlights a significant improvement in analytical precision when a dedicated deuterated IS like Sulfathiazole-d4 is used.

Method Validation Repeatability Reproducibility Food Safety

High Certified Purity Ensures Traceable and Reproducible Quantification Across Studies and Laboratories

For a compound to serve as a reliable internal standard, it must be available at a high and certified level of purity to avoid introducing bias into quantitative workflows. Sulfathiazole-d4 from a reputable supplier is certified to have an isotopic purity of >98.0 atom% D (MS) and an HPLC purity of 99.3% ± 0.1% . While other vendors may offer sulfathiazole analytical standards with high chemical purity, the certified isotopic purity is a unique and critical specification for a deuterated internal standard. The use of a non-isotopic standard or a deuterated analog with unverified isotopic purity can lead to inaccurate quantification due to the presence of unlabeled compound that interferes with the analyte signal [1].

Analytical Reference Material Traceability Quality Control Method Standardization

Key Application Scenarios Where Sulfathiazole-d4 is a Proven, Non-Negotiable Requirement


Quantitative Analysis of Sulfonamide Residues in Complex Food Matrices (e.g., Honey, Milk)

This is the most validated application for Sulfathiazole-d4. As demonstrated in Section 3, the use of d4-sulfathiazole as an internal standard is critical for overcoming matrix-induced signal alterations in complex food samples. The evidence shows that it provides a consistent response across different honey types [1] and yields superior method precision compared to approaches without a dedicated SIL-IS [1]. For any laboratory performing food safety testing for sulfonamide residues to meet regulatory limits (e.g., by the EU, FDA), the use of Sulfathiazole-d4 is not a mere preference but a necessary component for achieving the required analytical performance and method robustness.

Environmental Fate and Contamination Monitoring of Sulfonamides in Water and Soil

The quantification of sulfonamide antibiotics in environmental samples, such as wastewater influent and effluent, is plagued by severe and variable matrix effects. Sulfathiazole-d4 is widely employed as an internal standard in validated LC-MS/MS methods for this purpose [1]. Its ability to co-elute with and mirror the behavior of sulfathiazole in the presence of complex environmental matrices is essential for generating accurate data on the occurrence, fate, and removal efficiency of this antibiotic in ecosystems. The high certified purity of the reference material ensures that trace-level quantification data is reliable and traceable, which is fundamental for environmental risk assessment and regulatory reporting .

Preclinical Pharmacokinetic (PK) and Drug Metabolism Studies of Sulfathiazole

In drug development, accurately determining the concentration of a drug in biological fluids (e.g., plasma, urine) over time is paramount. Sulfathiazole-d4 serves as an ideal internal standard for quantifying sulfathiazole in these complex biological matrices, which contain proteins, lipids, and salts that can cause significant ion suppression in LC-MS [1]. By using this deuterated analog, researchers can correct for these effects and variable sample recovery from extraction procedures. This leads to more accurate determination of key PK parameters, providing a more reliable understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for selecting drug candidates and understanding their behavior in vivo.

Method Development and Validation in Compliance with ISO 17025 / 17034

For commercial and government testing laboratories accredited to standards like ISO/IEC 17025, the use of certified reference materials (CRMs) and isotopically labeled internal standards is a cornerstone of analytical quality assurance. Sulfathiazole-d4, when sourced from a supplier that adheres to ISO 17034 and ISO Guide 31, provides the necessary metrological traceability and certified purity values required for method validation and routine quality control [1]. Its inclusion in a standard operating procedure (SOP) for sulfathiazole analysis helps ensure the method's accuracy, precision, and reproducibility, which are essential for generating defensible data for clients and regulatory bodies.

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